Cas no 687569-60-4 (3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid)

3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid
- 3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
- SR-01000092913-1
- SR-01000092913
- 3-amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
- EU-0055830
- AKOS005633916
- 687569-60-4
- F1417-0262
-
- Inchi: 1S/C17H15N3O6S/c1-25-7-3-4-10(11(5-7)26-2)19-15(22)13-12(18)8-6-9(17(23)24)14(21)20-16(8)27-13/h3-6H,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
- InChI Key: FJFPBFKEMVGSCZ-UHFFFAOYSA-N
- SMILES: C12SC(C(=O)NC3=CC=C(OC)C=C3OC)=C(N)C=1C=C(C(O)=O)C(=O)N2
Computed Properties
- Exact Mass: 389.06815638g/mol
- Monoisotopic Mass: 389.06815638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 657
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 168Ų
3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1417-0262-5mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-25mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-2μmol |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-20mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-10mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-50mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-20μmol |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-100mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-2mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1417-0262-1mg |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid |
687569-60-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Additional information on 3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid
Research Briefing on 3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid (CAS: 687569-60-4)
The compound 3-amino-2-(2,4-dimethoxyphenyl)carbamoyl-6-oxo-6H,7H-thieno2,3-bpyridine-5-carboxylic acid (CAS: 687569-60-4) has recently emerged as a focal point in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, highlighting its synthesis, biological activity, and implications for drug development.
Recent studies have elucidated the synthetic pathways for this thienopyridine derivative, emphasizing its role as a key intermediate in the development of kinase inhibitors. The presence of both carbamoyl and carboxylic acid functional groups enables versatile interactions with biological targets, particularly in modulating protein-protein interactions involved in inflammatory and oncogenic pathways. Computational docking studies suggest high affinity for the ATP-binding sites of certain tyrosine kinases.
Pharmacological evaluations demonstrate promising activity profiles, with in vitro assays showing IC50 values in the low micromolar range against several cancer cell lines. Notably, the 2,4-dimethoxyphenyl moiety appears critical for membrane permeability and target engagement, while the thienopyridine core contributes to metabolic stability. These findings position the compound as a valuable scaffold for structure-activity relationship (SAR) optimization in medicinal chemistry programs.
Structural characterization through X-ray crystallography and NMR spectroscopy has confirmed the planar configuration of the tricyclic system, which facilitates π-stacking interactions with aromatic residues in target proteins. The carboxylic acid at position 5 serves as both a pharmacophore and a handle for prodrug derivatization, offering opportunities to improve bioavailability through esterification strategies.
Emerging patent literature reveals growing commercial interest, with several applications claiming derivatives of this core structure for treating fibrotic disorders and hematological malignancies. The compound's ability to simultaneously inhibit multiple signaling pathways (including JAK/STAT and PI3K/AKT) while maintaining selectivity against off-targets represents a significant advancement in polypharmacology approaches.
Ongoing research focuses on addressing the compound's aqueous solubility limitations through salt formation and nanoparticle formulations. Preliminary in vivo pharmacokinetic studies in rodent models show acceptable plasma half-life but highlight the need for improved tissue distribution profiles. These challenges are being addressed through rational design of second-generation analogs with modified substitution patterns.
The convergence of synthetic accessibility, demonstrated biological activity, and structural modularity makes 687569-60-4 a compelling case study in contemporary drug discovery. Its development trajectory exemplifies the integration of computational design, structural biology, and medicinal chemistry in modern pharmaceutical research, offering valuable insights for researchers working on similar heterocyclic systems.
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